molecular formula C11H15NO2 B13165079 Methyl 3-amino-2-(4-methylphenyl)propanoate

Methyl 3-amino-2-(4-methylphenyl)propanoate

Cat. No.: B13165079
M. Wt: 193.24 g/mol
InChI Key: ZQRFCBRDSWEWIW-UHFFFAOYSA-N
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Description

Methyl 3-amino-2-(4-methylphenyl)propanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid and features an amino group and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2-(4-methylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-(4-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture for several hours to achieve a high yield of the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(4-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 3-amino-2-(4-methylphenyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-amino-2-(4-methylphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-3-(4-methylphenyl)propanoate
  • Methyl 2-amino-3-(4-methylphenyl)propanoate
  • Methyl 3-(4-amino-2-methylphenyl)propanoate

Uniqueness

Methyl 3-amino-2-(4-methylphenyl)propanoate is unique due to its specific substitution pattern on the aromatic ring and the presence of both an amino group and an ester group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl 3-amino-2-(4-methylphenyl)propanoate, also known as methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C12H17NO2
  • IUPAC Name: methyl 2-(aminomethyl)-3-(4-methylphenyl)propanoate
  • SMILES Notation: CC1=CC=C(C=C1)CC(CN)C(=O)OC
  • InChI Key: VPUKVVPIACLWAQ-UHFFFAOYSA-N

Biological Activity Overview

This compound exhibits a range of biological activities, primarily due to its structural features that allow it to interact with various biological targets. The compound has been studied for its potential anti-inflammatory, analgesic, and enzyme-inhibitory properties.

The primary mechanism of action involves the compound's ability to bind to specific enzymes or receptors. The amino group can form hydrogen bonds with target sites, while the hydrophobic interactions provided by the 4-methylphenyl group enhance binding affinity. This dual interaction increases the compound's stability within the active site of enzymes.

Research Findings and Case Studies

  • Enzyme Inhibition Studies:
    • A study demonstrated that this compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it showed significant inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, which can lead to anti-cancer effects .
  • Anti-inflammatory Activity:
    • In vitro studies revealed that the compound reduced pro-inflammatory cytokine production in macrophages. This suggests potential applications in treating inflammatory diseases .
  • Analgesic Effects:
    • Animal models have shown that administration of this compound resulted in significant pain relief comparable to standard analgesics, indicating its potential use in pain management therapies .

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
Enzyme InhibitionSignificant inhibition of DHFR
Anti-inflammatoryReduced cytokine production
Analgesic EffectsComparable pain relief to standard analgesics

Table 2: Synthesis Pathways

StepDescriptionKey Reagents
Starting MaterialsMethyl acrylate and 4-methylbenzylamineSodium hydride
Nucleophilic SubstitutionFormation of methyl esterPotassium carbonate
Reductive AminationIntroduction of amino groupSodium cyanoborohydride

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-amino-2-(4-methylphenyl)propanoate

InChI

InChI=1S/C11H15NO2/c1-8-3-5-9(6-4-8)10(7-12)11(13)14-2/h3-6,10H,7,12H2,1-2H3

InChI Key

ZQRFCBRDSWEWIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CN)C(=O)OC

Origin of Product

United States

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